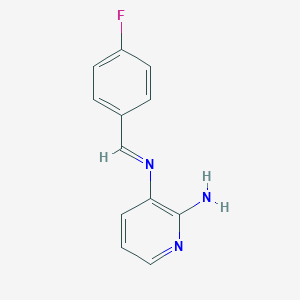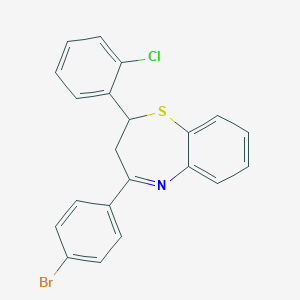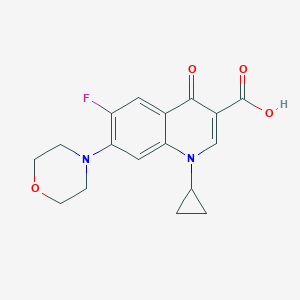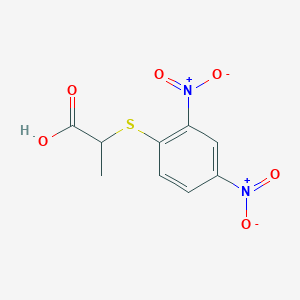
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine, also known as FBA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule that has shown promise as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in various cellular processes such as gene expression and chromatin remodeling. Inhibition of these enzymes by this compound may lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is that it is a small molecule that can easily penetrate cell membranes. This makes it a potential drug candidate for various diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine. One direction is to further investigate its mechanism of action. This will help to better understand its potential therapeutic applications and potential side effects. Another direction is to test this compound in animal models to determine its efficacy and toxicity in vivo. Additionally, this compound can be modified to improve its pharmacokinetic properties and increase its potency. Finally, this compound can be tested in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine involves the condensation reaction between 2-amino-3-pyridinecarboxaldehyde and 4-fluorobenzylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. This compound has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. This compound has also been studied for its potential use as an anti-viral agent. It has been shown to inhibit the replication of certain viruses such as the Zika virus.
Eigenschaften
Molekularformel |
C12H10FN3 |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H10FN3/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-8H,(H2,14,15) |
InChI-Schlüssel |
VAAVBRPXIKFEMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)


![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)

![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)